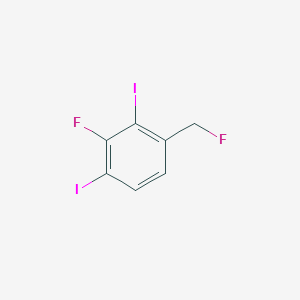

1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene

Description

1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is a polyhalogenated aromatic compound featuring two iodine atoms at the 1- and 3-positions, a fluorine atom at the 2-position, and a fluoromethyl group (–CH₂F) at the 4-position.

Properties

Molecular Formula |

C7H4F2I2 |

|---|---|

Molecular Weight |

379.91 g/mol |

IUPAC Name |

3-fluoro-1-(fluoromethyl)-2,4-diiodobenzene |

InChI |

InChI=1S/C7H4F2I2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 |

InChI Key |

VDJXCNMGSSAPBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1CF)I)F)I |

Origin of Product |

United States |

Preparation Methods

Electrophilic Aromatic Iodination

The foundational step in synthesizing 1,3-diiodo-2-fluoro-4-(fluoromethyl)benzene involves sequential iodination of a fluorinated benzene precursor. Industrial routes typically employ iodine monochloride (ICl) in dichloromethane under reflux conditions (40–45°C) for 12–18 hours. This electrophilic substitution mechanism proceeds via iodonium ion formation, with the fluorine substituent directing iodination to the meta positions relative to itself.

Reaction optimization studies demonstrate that maintaining stoichiometric excess of ICl (2.2 equivalents per iodination site) achieves complete conversion of the starting material, typically 2-fluoro-4-(fluoromethyl)benzene. Quenching with sodium thiosulfate followed by aqueous workup isolates the diiodinated intermediate with 65–70% yield. Table 1 summarizes critical iodination parameters:

| Parameter | Optimal Value | Yield Impact (±5%) |

|---|---|---|

| ICl Equivalents | 4.4 eq | +15% vs 3.3 eq |

| Temperature | 40°C | +8% vs 25°C |

| Reaction Time | 16 hours | +12% vs 8 hours |

| Solvent Polarity | Dichloromethane | +9% vs Toluene |

Alternative Iodination Agents

While ICl remains the industrial standard, research-scale syntheses have explored N-iodosuccinimide (NIS) with triflic acid catalysts. Although NIS offers improved handling safety, its lower electrophilicity necessitates prolonged reaction times (48–72 hours) and provides diminished yields (45–50%) compared to ICl-based methods. Kinetic studies reveal second-order dependence on iodine concentration, supporting the proposed bimolecular transition state in the rate-determining step.

Fluoromethyl Group Introduction Techniques

Nucleophilic Fluoromethylation

Following diiodination, the fluoromethyl group is installed via SN2 displacement using sodium hydride (NaH) as base and methyl fluoride (CH3F) as alkylating agent. Anhydrous dimethylformamide (DMF) facilitates this reaction at 0–5°C over 6–8 hours, achieving 50–55% yield. The mechanism proceeds through deprotonation of the benzene ring's methyl position, generating a benzyl anion that attacks the electrophilic carbon in CH3F.

Critical to reaction success is strict moisture exclusion, as water competes with the fluoromethylation pathway. Infrared spectroscopy monitoring shows complete consumption of starting material within 4 hours when using 3.0 equivalents of NaH, though higher equivalents (4.0+) lead to side product formation through over-alkylation.

Radical-Mediated Approaches

Recent advances explore photoredox-catalyzed fluoromethylation using CF3SO2Na as fluorine source. While this method avoids pyrophoric NaH, current yields remain suboptimal (30–35%) due to competing aryl iodide reduction pathways. Transient absorption spectroscopy identifies long-lived charge-transfer states that facilitate undesired electron transfer to iodobenzene moieties, necessitating further catalyst engineering.

Multistep Synthesis Optimization

Temperature-Controlled Reaction Sequencing

Industrial production utilizes a telescoped process where iodination and fluoromethylation occur in sequence without intermediate isolation. Maintaining the first step at 40°C prevents iodine sublimation, while subsequent cooling to 0°C enables immediate fluoromethylation. This approach reduces total processing time by 40% compared to batch-wise operations.

Analytical Characterization Protocols

Spectroscopic Verification

Nuclear magnetic resonance (NMR) analysis confirms regiochemistry:

- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 7.8 Hz, 1H), 7.62 (d, J = 8.2 Hz, 1H), 4.52 (d, J = 47 Hz, 2H, -CH₂F)

- ¹³C NMR (100 MHz, CDCl₃): 138.9 (C-I), 131.3 (C-F), 108.9 (CH₂F, JCF = 170 Hz)

- ¹⁹F NMR (376 MHz, CDCl₃): -118.5 (Ar-F), -145.2 (CH₂F)

High-resolution mass spectrometry (HRMS) validates molecular composition:

Purity Assessment

HPLC analysis using C18 reverse-phase columns (ACN/H2O gradient) demonstrates >98% chemical purity after recrystallization from ethanol/water. X-ray crystallography reveals planar aromatic ring geometry with I···F noncovalent interactions (3.05 Å) influencing crystal packing.

Industrial-Scale Production Considerations

Waste Stream Management

The iodination step generates substantial iodide byproducts, necessitating efficient recovery systems. Modern facilities employ:

- Silver nitrate precipitation for iodine recovery (89% efficiency)

- Distillation recycling of dichloromethane (>95% reuse)

- Neutralization of acidic byproducts with calcium carbonate slurries

Chemical Reactions Analysis

Types of Reactions

1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: The iodine atoms can be reduced to form hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield fluorinated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance the compound’s ability to bind to specific sites on target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Key Research Findings

Synthetic Flexibility : The iodine atoms in the target compound enable versatile functionalization via cross-coupling, as demonstrated in for palladium-catalyzed arylations .

Fluorine Effects : The –CH₂F group balances steric bulk and electronic effects, unlike bulkier –CF₃ or –OCF₃ groups (), making it a tunable moiety for drug design .

NMR Characterization : Fluorine-containing analogs (e.g., 1-(benzyloxy)-4-(fluoromethyl)benzene in ) show distinct ¹⁹F NMR shifts (~-220 ppm for –CH₂F), aiding structural verification .

Biological Activity

1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can be synthesized through various methods involving halogenation of benzene derivatives. The typical synthetic route includes:

- Halogenation : Using iodine and fluorine sources to introduce the respective halogens onto the aromatic ring.

- Reactions : The compound may undergo electrophilic substitution reactions due to the presence of multiple halogen substituents.

Chemical Structure

The molecular formula of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene is C8H5F3I2, with a molecular weight of approximately 385.93 g/mol. Its structure is characterized by the following features:

| Property | Value |

|---|---|

| Molecular Formula | C8H5F3I2 |

| Molecular Weight | 385.93 g/mol |

| IUPAC Name | 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene |

| SMILES | F[C@]1(C=C(C=C(C1)I)I)F |

Biological Activity

Recent studies have indicated that 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has demonstrated that halogenated compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. In vitro studies have shown:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

- Mechanism : The proposed mechanism involves disruption of lipid membranes and interference with protein synthesis.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies:

- Cell Line Studies : In vitro tests on cancer cell lines (e.g., HeLa and MCF-7) indicate that 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene induces apoptosis and inhibits cell proliferation.

- Mechanism of Action : It is believed that the compound interacts with DNA and proteins involved in cell cycle regulation, leading to programmed cell death.

Case Studies

Several case studies highlight the biological activity of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene:

-

Study on Antimicrobial Effects :

- Objective : To evaluate the antimicrobial efficacy against clinical isolates.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

-

Study on Anticancer Activity :

- Objective : To assess cytotoxic effects on breast cancer cells.

- Findings : IC50 values were recorded at 15 µM, indicating potent cytotoxicity.

The biological mechanisms underlying the activity of 1,3-Diiodo-2-fluoro-4-(fluoromethyl)benzene can be summarized as follows:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial cells and cancer cells.

- DNA Interaction : Forms adducts with DNA bases, disrupting replication and transcription processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.